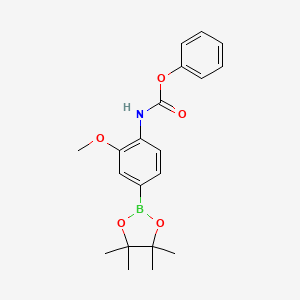

Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound valuable in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves a multi-step process. One common method includes the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Phenols

Reduction: Alcohols

Substitution: Biaryl compounds

科学的研究の応用

Medicinal Chemistry

1. Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of phenyl carbamates can inhibit specific protein targets involved in cancer cell proliferation and survival. For instance, compounds similar to Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate have shown promise in targeting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibition of PRMT5 has been associated with selective cytotoxicity in cancer cells with homozygous deletions of the MTAP gene .

2. Drug Delivery Systems

The incorporation of boron-containing compounds like this carbamate into drug delivery systems is a growing area of interest. The unique properties of boron compounds can enhance the solubility and bioavailability of therapeutic agents. Studies have demonstrated that the dioxaborolane moiety can improve the pharmacokinetic profile of drugs by facilitating their transport across biological membranes .

Materials Science

1. Synthesis of Functional Polymers

this compound can serve as a building block in the synthesis of functional polymers. Its reactive dioxaborolane group allows for cross-linking reactions that can produce new materials with tailored properties for applications in coatings and adhesives .

2. Organic Light Emitting Diodes (OLEDs)

Research has explored the use of boron-containing compounds in the development of OLEDs due to their ability to facilitate charge transport and improve device efficiency. The incorporation of such compounds into OLED structures can enhance their stability and luminous efficiency .

Synthetic Chemistry

1. Coupling Reactions

This compound is valuable in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative. The dioxaborolane functionality enhances the reactivity and selectivity of the coupling process, allowing for the formation of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

2. Synthesis of Complex Molecules

The versatility of this compound makes it a useful reagent in organic synthesis. It can be employed to construct complex molecular architectures through various chemical transformations such as nucleophilic substitutions and cycloadditions .

Case Studies

作用機序

The mechanism of action of phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules.

類似化合物との比較

Similar Compounds

- Phenylboronic acid

- 2-Methoxyphenylboronic acid

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to the presence of both the boronic ester and carbamate groups. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and other applications.

生物活性

Phenyl (2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C18H28BNO4

- Molecular Weight : 319.20 g/mol

- CAS Number : 330793-01-6

The structure features a carbamate group linked to a phenyl ring that is substituted with a dioxaborolane moiety. The presence of the dioxaborolane group is significant for its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. For example, a common method includes the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with various electrophiles under microwave irradiation conditions to yield the desired carbamate derivatives .

1. Inhibitory Effects on Kinases

Recent studies have highlighted the compound's inhibitory activity against several kinases such as GSK-3β and IKK-β. These kinases are crucial in various signaling pathways related to inflammation and cancer progression.

In a study assessing kinase inhibition:

- IC50 values for GSK-3β ranged from 10 to 1314 nM across various derivatives.

- Compounds with specific substituents showed enhanced inhibitory activity .

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. Notably:

- At concentrations of 1 µM, it reduced NO levels significantly compared to controls.

- It also decreased IL-6 levels in BV-2 microglial cells .

3. Cytotoxicity Studies

Cytotoxicity assays were conducted using HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated:

- Compounds derived from this structure did not significantly reduce cell viability at concentrations up to 10 µM.

- Some derivatives exhibited cytotoxic effects at higher concentrations, suggesting a need for careful dosing in therapeutic applications .

Table 1: Inhibitory Activity of Phenyl Carbamate Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | GSK-3β | 50 | High selectivity |

| Compound B | IKK-β | 200 | Moderate activity |

| Compound C | ROCK-1 | 500 | Lower activity |

Table 2: Anti-inflammatory Effects

| Concentration (µM) | NO Production (%) | IL-6 Levels (%) |

|---|---|---|

| 1 | -50 | -40 |

| 10 | -70 | -60 |

Case Studies

Case Study: Inhibition of GSK-3β

In one study, derivatives of this compound were tested for their ability to inhibit GSK-3β in cellular models. The findings indicated that modifications in the alkyl groups significantly affected the inhibitory potency, with certain compounds achieving subnanomolar IC50 values.

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms in microglial cells treated with LPS. The study found that the compound not only inhibited NO production but also modulated cytokine release patterns, indicating a potential role in neuroinflammatory diseases.

特性

IUPAC Name |

phenyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO5/c1-19(2)20(3,4)27-21(26-19)14-11-12-16(17(13-14)24-5)22-18(23)25-15-9-7-6-8-10-15/h6-13H,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNVRESBVCVUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。